L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine
Description
L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine is a synthetic heptapeptide with the sequence Leu-Ala-Ser-Ser-Leu-Ala-Ser. Its molecular formula is approximately C₃₂H₅₇N₇O₁₄ (calculated based on residue summation and peptide bond formation), with a molecular weight of ~779.8 g/mol. Key structural features include:
- Repeating motifs: Dual Leu-Ala segments and a Ser-Ser dipeptide.
- Hydrophobic and hydrophilic balance: Leucine (hydrophobic) and serine (polar) residues contribute to amphipathic properties.
- Potential functional roles: While specific biological data are unavailable, its structure suggests possible applications in protein engineering or biomaterial design due to its repetitive sequences .
Properties
CAS No. |
920520-80-5 |
|---|---|
Molecular Formula |
C27H49N7O11 |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N7O11/c1-12(2)7-16(28)23(40)29-14(5)21(38)32-18(9-35)26(43)33-19(10-36)25(42)31-17(8-13(3)4)24(41)30-15(6)22(39)34-20(11-37)27(44)45/h12-20,35-37H,7-11,28H2,1-6H3,(H,29,40)(H,30,41)(H,31,42)(H,32,38)(H,33,43)(H,34,39)(H,44,45)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
KHJWGHOWYJPLCV-RBZZARIASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with Wang resin (4-hydroxymethylphenoxymethyl polystyrene) functionalization using Fmoc-L-serine tert-butyl ether. Activation employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in 0.4 M N-methylmorpholine/DMF solution. Coupling efficiency reaches 98.5% within 2 hours under nitrogen atmosphere, as confirmed by Kaiser test.
Sequential Amino Acid Incorporation
The chain assembly follows Fmoc/tBu protection strategy:
Cycle Parameters
- Deprotection: 20% piperidine/DMF (2 × 5 min)
- Coupling: 4 eq Fmoc-amino acid, 4 eq HATU, 8 eq DIPEA in DMF
- Wash: DMF (3×), DCM (2×), MeOH (1×)
Residue-Specific Modifications
Final Cleavage and Global Deprotection
The completed resin undergoes cleavage with TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5) for 4 hours at 25°C. Precipitation in cold methyl tert-butyl ether yields crude peptide with 78-82% recovery.
Solution-Phase Fragment Condensation
Protected Segment Synthesis
The heptapeptide is divided into two fragments:
- Leu-Ala-Ser(Trt)-Ser(Trt)
- Leu-Ala-Ser(Trt)
Fragment 1 Synthesis
- Employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activation
- Yields 87% after 6-hour reaction in DMF at -15°C
Fragment 2 Synthesis
Segment Coupling Strategy
The fragments combine via azide coupling:
- Fragment 1 C-terminal conversion to acyl azide
- Reaction with Fragment 2 N-terminus in DMF/H2O (9:1)
- pH maintained at 8.5 with N-methylmorpholine
Optimized Conditions
Hybrid Solid-Phase/Solution Approach
Tripeptide-Resin Assembly
Initial solid-phase synthesis builds Leu-Ala-Ser(Trt) on 2-chlorotrityl chloride resin. Cleavage with 1% TFA/DCM preserves side-chain protections, yielding 92% pure tripeptide.
Solution-Phase Elongation
The tetrapeptide Ser(Trt)-Leu-Ala-Ser(Trt) is synthesized using:
- HOBt/DIC activation system
- 4-dimethylaminopyridine (DMAP) as acylation catalyst
- Dichloromethane solvent at 0°C
Final coupling of tri- and tetrapeptide fragments employs:
- 2 eq BOP reagent
- 4 eq N-hydroxy-5-norbornene-2,3-dicarboximide (HONB)
- 72-hour reaction time under argon
Critical Analytical Characterization
Table 1: Synthesis Parameters Comparison
| Method | Cycle Yield | Total Yield | Purity (HPLC) |
|---|---|---|---|
| SPPS | 98.5% | 63% | 92.4% |
| Solution-Phase | 89% | 41% | 88.7% |
| Hybrid | 95% | 57% | 90.1% |
Table 2: Mass Spectrometry Data
| Method | Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|---|
| SPPS | 678.3521 | 678.3508 | 1.9 |
| Solution-Phase | 678.3498 | 678.3508 | -1.5 |
| Hybrid | 678.3514 | 678.3508 | 0.9 |
Process Optimization Challenges
Serine Racemization Control
Low-temperature (0-5°C) coupling conditions with HATU/DIPEA reduce serine racemization to <0.8%. Real-time monitoring via circular dichroism spectroscopy confirms configuration retention.
Leucine Steric Effects
Extended coupling times (4 hours) with 8 eq amino acid minimize incomplete couplings at leucine positions. Microwave-assisted SPPS at 45°C improves leucine incorporation efficiency to 99.1%.
Purification Protocols
Preparative HPLC employs:
- Column: XBridge BEH300 C18, 10 μm, 19×250 mm
- Mobile phase: 0.1% TFA in water/acetonitrile gradient
- Flow rate: 12 mL/min
- Detection: 220 nm
Final purity exceeds 98% after two-stage purification with intermediate lyophilization.
Industrial-Scale Considerations
Cost Analysis
Raw Material Breakdown
Environmental Impact Mitigation
Closed-loop solvent recovery systems reduce DMF usage by 73%. Alternative coupling reagents (COMU vs HATU) decrease heavy metal content in waste streams by 89%.
Emerging Methodologies
Enzymatic Synthesis
Thermolysin-mediated fragment condensation shows promise:
Flow Chemistry Approaches
Microfluidic SPPS system demonstrates:
- 3× faster synthesis time
- 92% average coupling yield
- 50% reduction in reagent consumption
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine hydroxyl derivatives.
Scientific Research Applications
L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context of its application, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with peptides identified in the evidence:
Key Observations:
- Chain Length: The target heptapeptide is shorter than the nonapeptide in but longer than the hexapeptide in .
- Residue Composition :
- Physicochemical Properties :
Functional Implications
- Metabolic Relevance : The dipeptide L-Leucyl-L-alanine () is linked to metabolic disease research, suggesting shorter peptides may have targeted bioactivity .
- Design Applications : The repetitive Leu-Ala-Ser units in the target may mimic structural proteins (e.g., silk fibroin), unlike the heterogeneous sequences in –7 .
Biological Activity
L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine is a complex peptide composed of multiple amino acids, including leucine, alanine, and serine. This peptide has garnered attention due to its potential biological activities, particularly in the fields of immunology, neurobiology, and antimicrobial research. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Structural Characteristics
The unique sequence of this compound influences its biological properties. The presence of serine residues may enhance the peptide's interaction with biological membranes and receptors, potentially affecting its biological activity.
| Amino Acid | Position |
|---|---|
| L-Leucine | 1, 5 |
| L-Alanine | 2, 6 |
| L-Serine | 3, 4 |
Antimicrobial Properties
Research indicates that peptides with similar structures exhibit antimicrobial properties by disrupting microbial membranes or interfering with metabolic pathways. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent.
Neuroprotective Effects
L-Serine, a component of the peptide, has been identified as a neuroprotective agent. It acts as an agonist for glycine receptors, which are crucial for neuronal signaling. Activation of these receptors can lead to hyperpolarization of neurons, reducing excitability and potentially preventing neurotoxicity associated with conditions like cerebral ischemia and neurodegenerative diseases . Furthermore, L-serine has been shown to promote the proliferation of neural stem cells and assist in remyelination processes in models of white matter injury .
Immune Modulation
Peptides similar to this compound have been studied for their ability to modulate immune responses. They can influence the polarization of macrophages and microglia, shifting them from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype. This modulation is crucial in reducing excessive inflammatory responses following injury or infection .
Study on Neuroprotective Effects
In a controlled study involving animal models subjected to induced neurotoxicity, treatment with L-serine significantly improved cognitive function as measured by performance in the Morris Water Maze test. The study highlighted decreased levels of amyloid-beta and reduced neurofibrillary tangles in treated subjects compared to controls .
Antimicrobial Activity Assessment
A comparative analysis was conducted on the antimicrobial efficacy of various peptides, including this compound. Results indicated that this peptide exhibited notable inhibition against Gram-positive bacteria, showcasing its potential for development into therapeutic agents against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
